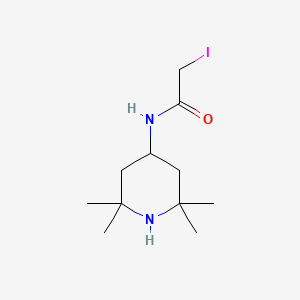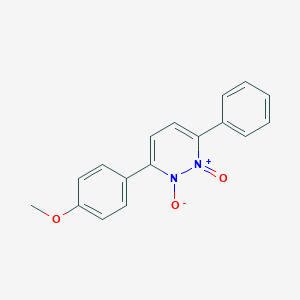
3-(4-Methoxyphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate is a complex organic compound with a unique structure that includes a pyridazine ring substituted with methoxyphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the pyridazine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require acidic conditions, while reduction reactions are often performed under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
Scientific Research Applications
3-(4-Methoxyphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents on the aromatic rings. Examples include:
- 3-(4-Chlorophenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate
- 3-(4-Methylphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate
Uniqueness
What sets 3-(4-Methoxyphenyl)-1-oxo-6-phenylpyridazin-1-ium-2(1H)-olate apart is its specific combination of methoxy and phenyl groups, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62260-25-7 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-oxido-6-phenylpyridazin-1-ium 1-oxide |
InChI |
InChI=1S/C17H14N2O3/c1-22-15-9-7-14(8-10-15)17-12-11-16(18(20)19(17)21)13-5-3-2-4-6-13/h2-12H,1H3 |
InChI Key |
QHVAHRITJHSAMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C([N+](=O)N2[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


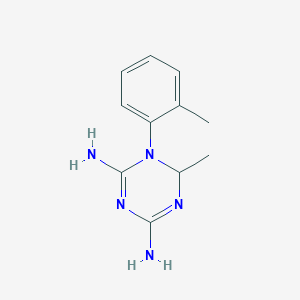
![4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline](/img/structure/B14537035.png)
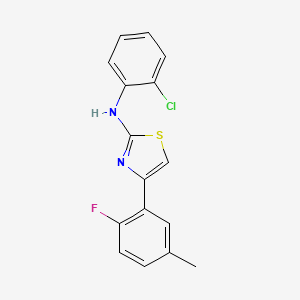
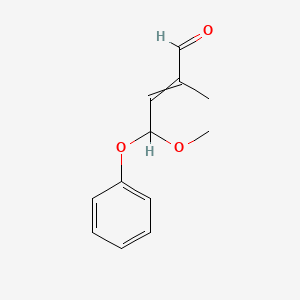
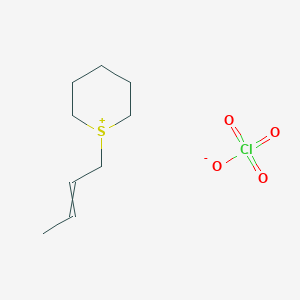
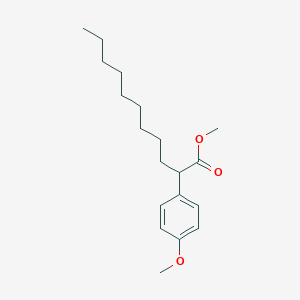
![1-Phenyltetrahydrothieno[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14537057.png)
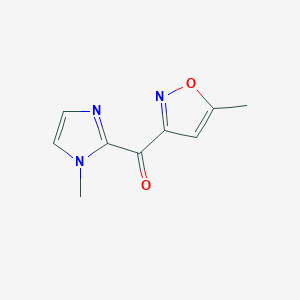
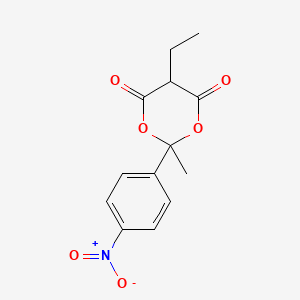
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)](/img/structure/B14537070.png)
![2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran](/img/structure/B14537076.png)
![2-[(2,2-Dimethyl-1,3-dioxan-4-yl)methoxy]pyrimidine](/img/structure/B14537080.png)
![Acetic acid;7,12-dimethylbenzo[a]anthracen-8-ol](/img/structure/B14537082.png)
